physicochemical properties of N,N-diethyl-2-methylpiperidin-3-amine
physicochemical properties of N,N-diethyl-2-methylpiperidin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N,N-diethyl-2-methylpiperidin-3-amine
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital structural motif in a multitude of pharmaceutical agents.[1] Its prevalence is due to the desirable physicochemical properties it imparts, including modulated basicity and lipophilicity, which are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of N,N-diethyl-2-methylpiperidin-3-amine, a disubstituted piperidine derivative.
As a Senior Application Scientist, this document is structured to move beyond a simple data sheet. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's key physicochemical characteristics, the causality behind the experimental methods used for their determination, and the context of these properties in broader drug discovery efforts. While extensive experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its characterization by detailing validated protocols and interpreting predicted data.
Molecular Identity and Structure
The foundational step in any physicochemical assessment is the unambiguous identification of the compound. N,N-diethyl-2-methylpiperidin-3-amine is characterized by a piperidine ring substituted at the 2-position with a methyl group and at the 3-position with a diethylamino group. This structure contains two basic nitrogen atoms: a secondary amine within the piperidine ring and a tertiary amine in the diethylamino substituent.
| Identifier | Data | Source |
| IUPAC Name | N,N-diethyl-2-methylpiperidin-3-amine | N/A |
| CAS Number | 1596896-22-8 | [3] |
| Molecular Formula | C₁₀H₂₂N₂ | [3] |
| Molecular Weight | 170.30 g/mol | [3] |
| Canonical SMILES | N1CCCC(N(CC)CC)C1C | [3] |
| InChI Key | DBMLWAZNTBJHOS-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties: A Predictive Overview
| Property | Predicted Value | Significance in Drug Development | Source |
| LogP | 1.4687 | Measures lipophilicity, influencing membrane permeability and solubility. | [3] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Estimates the surface area of polar atoms, correlating with transport properties. | [3] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions with biological targets. | [3] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions with biological targets. | [3] |
| Rotatable Bonds | 3 | Relates to conformational flexibility, which can impact receptor binding. | [3] |
Basicity (pKa)
The basicity of a molecule, quantified by the pKa of its conjugate acid, is arguably one of its most critical physicochemical parameters. It governs the compound's charge state at a given pH, which directly impacts its solubility, membrane permeability, and interaction with biological targets.[5] N,N-diethyl-2-methylpiperidin-3-amine possesses two nitrogen atoms capable of protonation: the secondary amine in the piperidine ring and the tertiary diethylamino group.
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Piperidine Nitrogen: The pKa of the conjugate acid of piperidine itself is approximately 11.[5] Alkyl substitution on the ring can slightly alter this value.
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Diethylamino Nitrogen: Acyclic tertiary amines like N,N-diethylmethylamine have a conjugate acid pKa of around 10.35.[6][7]
It is expected that this compound will have two distinct pKa values. The piperidine nitrogen is generally more basic than an acyclic tertiary amine, so it will likely have the higher pKa. These values are crucial for designing formulation strategies and predicting in vivo behavior.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ADME properties.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The computationally predicted LogP of ~1.47 suggests a moderate degree of lipophilicity.[3]
However, for ionizable compounds like this amine, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of both the ionized and neutral forms. At a physiological pH of 7.4, where the amine groups will be significantly protonated, the LogD value is expected to be considerably lower than the LogP, indicating higher relative aqueous solubility of the charged species.
Experimental Characterization Workflow
The accurate determination of physicochemical properties is fundamental to drug discovery.[9] The following section details the standard experimental methodologies for measuring pKa, LogD, and solubility, providing a self-validating system for the characterization of N,N-diethyl-2-methylpiperidin-3-amine.
Caption: Acid-base equilibria for the diamine compound.
Protocol: Determination of LogD by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining partition coefficients. It directly measures the distribution of a compound between an aqueous phase (typically a buffer at a specific pH) and an immiscible organic solvent (n-octanol).
Methodology:
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System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing and separating them.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated buffer and pre-saturated n-octanol.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached. [9]5. Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Spectrometric Characterization
Rationale: Spectroscopic techniques provide definitive structural confirmation and are essential for verifying the identity and purity of the sample before further testing.
-
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic N-H stretching from the secondary amine in the piperidine ring (typically a single band around 3300–3500 cm⁻¹), along with C-H stretching from the alkyl groups and C-N stretching bands. The absence of a second N-H band helps distinguish it from a primary amine. [10]* Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides the most detailed structural information. The ¹H NMR spectrum would show distinct signals for the methyl and diethyl groups, as well as complex multiplets for the protons on the piperidine ring. The chemical shifts and splitting patterns would confirm the substitution pattern. ¹³C NMR would show 10 distinct carbon signals, confirming the molecular formula.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. [10]High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which further confirms the elemental composition (C₁₀H₂₂N₂).
Synthesis and Reactivity Considerations
Substituted piperidines like N,N-diethyl-2-methylpiperidin-3-amine can be synthesized through various multi-step routes. [11][12]A common strategy involves the formation of a suitably functionalized piperidine ring, followed by the introduction or modification of substituents. For this specific molecule, a plausible route could involve the reduction of a corresponding pyridinium salt or the reductive amination of a piperidone precursor. [12][13] The chemical reactivity is dominated by the lone pairs of electrons on the two nitrogen atoms. As bases, they will readily react with acids to form ammonium salts. [10]They can also act as nucleophiles, participating in reactions such as alkylation and acylation, although the steric hindrance around the tertiary amine may reduce its reactivity compared to the ring's secondary amine.
Conclusion
N,N-diethyl-2-methylpiperidin-3-amine is a diamine built upon the privileged piperidine scaffold. Its physicochemical profile is defined by its moderate lipophilicity and dual basic centers, which will exist in a protonated state under physiological conditions. While comprehensive experimental data is sparse, this guide provides the necessary framework for its complete characterization through established, validated protocols for determining pKa, LogD, solubility, and structural identity. Understanding these core properties is an indispensable first step for any researcher or drug development professional seeking to explore the therapeutic potential of this and related molecules.
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